molecular formula C13H22N2OS B6645119 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol

货号: B6645119
分子量: 254.39 g/mol
InChI 键: SVVPWWWRJOACSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol binds to the active site of BTK and inhibits its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have immunomodulatory effects. It can inhibit the production of inflammatory cytokines and chemokines, and enhance the function of immune cells, such as natural killer (NK) cells and T-cells. These effects may contribute to the anti-tumor activity of this compound and make it a promising candidate for combination therapy with immunotherapeutic agents.

实验室实验的优点和局限性

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of BCR signaling. It has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, this compound has some limitations, including potential off-target effects and toxicity. Careful dose optimization and toxicity studies are necessary to ensure its safety and efficacy in clinical trials.

未来方向

There are several future directions for the development of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol and related compounds. One direction is the evaluation of its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy. Another direction is the investigation of its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are also associated with dysregulated BCR signaling. Furthermore, the optimization of this compound's pharmacokinetic properties and the development of more potent and selective BTK inhibitors are ongoing areas of research.

合成方法

The synthesis of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process requires specialized equipment and expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the scientific literature.

科学研究应用

2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.

属性

IUPAC Name

2-[[2-(aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c14-7-10-3-1-2-4-12(10)15-8-13(16)11-5-6-17-9-11/h5-6,9-10,12-13,15-16H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVPWWWRJOACSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。